Cu(OTs)2

Description

Historical Context and Significance in Transition Metal Chemistry

Copper, a quintessential transition metal, is known for its ability to exist in multiple oxidation states, with Cu(I) and Cu(II) being the most common. The Cu²⁺ ion in copper(II) compounds possesses a d⁹ electronic configuration, which makes it a subject of interest in coordination chemistry and catalysis. chemguide.co.uk The development of copper-based catalysts has been a significant area of research, offering cost-effective and efficient alternatives to more expensive precious metal catalysts. rsc.org

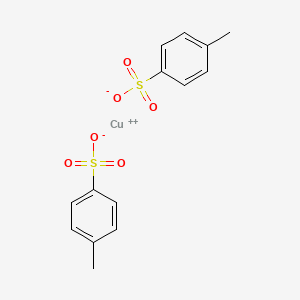

The synthesis of Cu(OTs)₂ is typically achieved through the reaction of copper(II) hydroxide (B78521) or copper(II) carbonate with p-toluenesulfonic acid. smolecule.com The resulting compound is a blue crystalline solid. smolecule.com The tosylate anion (OTs), derived from p-toluenesulfonic acid, is a good leaving group, a property that contributes to the catalytic activity of Cu(OTs)₂. The molecular structure of Cu(OTs)₂ features a copper(II) ion coordinated to the oxygen atoms of the tosylate anions, often exhibiting a distorted square planar geometry. smolecule.com

Historically, copper compounds have been employed as catalysts in a variety of organic transformations. The unique properties of Cu(OTs)₂, including its Lewis acidity and its role in single-electron transfer processes, have established it as a valuable tool in synthetic organic chemistry. smolecule.comresearchgate.net

Current Research Landscape and Emerging Trends in Cu(OTs)₂ Studies

Current research on Cu(OTs)₂ is vibrant and expanding, with a primary focus on its catalytic applications and its use as a precursor in materials science.

Catalysis:

Cu(OTs)₂ is a highly effective catalyst for a wide array of organic reactions. smolecule.com It is particularly noted for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex organic molecules. smolecule.comjscimedcentral.com

Some of the key reactions catalyzed by Cu(OTs)₂ include:

Cross-Coupling Reactions: It is utilized in Suzuki-Miyaura, Sonogashira, and Ullmann coupling reactions. smolecule.com

Condensation and Addition Reactions: Cu(OTs)₂ is an efficient catalyst for Mannich condensation and Henry reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Friedel-Crafts Reactions: It catalyzes both Friedel-Crafts acylation and alkylation reactions. smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.net

Oxidation Reactions: It can act as a mild oxidizing agent, for instance, in the conversion of alcohols to aldehydes and ketones. smolecule.com

Click Chemistry: Cu(OTs)₂ is employed as a catalyst in click chemistry, a powerful method for rapid molecular assembly. smolecule.com

The development of chiral copper(II) complexes, including those derived from tosylated amino acids, for asymmetric catalysis is a significant area of ongoing research. researchgate.netrsc.org These catalysts are crucial for the enantioselective synthesis of pharmaceuticals and other bioactive molecules. researchgate.net

Materials Science:

Beyond its catalytic role, Cu(OTs)₂ serves as a versatile precursor for the synthesis of advanced functional materials.

Metal-Organic Frameworks (MOFs): Cu(OTs)₂ is used as a building block for constructing MOFs. smolecule.com These porous materials have high surface areas and are investigated for applications in gas storage and separation. smolecule.commdpi.com

Coordination Polymers: The compound is also used in the synthesis of coordination polymers, which exhibit interesting magnetic, electrical, and optical properties. smolecule.commdpi.com

Emerging trends in the study of Cu(OTs)₂ and related copper compounds include the development of photocatalytic systems. Researchers are exploring the use of light to drive copper-catalyzed reactions, merging Cu(I) and Cu(II) catalytic cycles for novel transformations. jscimedcentral.comacs.org Another area of growing interest is the use of Cu(OTs)₂ in biomimetic studies, where it is used to model the active sites of copper-containing enzymes. smolecule.com

Interactive Data Tables

Below are interactive tables summarizing key properties and applications of Cu(OTs)₂.

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.Cu/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYMYQPDGZIGDM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14CuO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7064570 | |

| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-37-8 | |

| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper bis(4-toluenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Copper Ii P Toluenesulfonate

Established Synthetic Routes

The foundational methods for preparing copper(II) p-toluenesulfonate leverage readily available copper compounds and p-toluenesulfonic acid. These routes are generally straightforward, relying on acid-base reactions or direct salt formation.

Reaction of Copper(II) Hydroxide (B78521) with p-Toluenesulfonic Acid

A common strategy for synthesizing metal salts involves the reaction of metal hydroxides with the corresponding acid. While specific literature detailing the direct reaction of pure copper(II) hydroxide with p-toluenesulfonic acid to form Cu(OTs)₂ is not explicitly detailed in the provided sources, the general principle is well-established for copper carboxylates bu.edu.eg. Copper(II) hydroxide, or more commonly basic copper(II) carbonate (Cu₂CO₃(OH)₂), can react with acids to yield copper salts, water, and carbon dioxide, if applicable bu.edu.eg. This suggests that copper(II) hydroxide, being a basic copper compound, would react with the acidic p-toluenesulfonic acid to form copper(II) p-toluenesulfonate and water. The reaction can be generalized as:

Cu(OH)₂ + 2 C₇H₇SO₃H → Cu(C₇H₇SO₃)₂ + 2 H₂O

Specific reaction conditions, such as solvent, temperature, and precise stoichiometry for this particular reaction are not detailed in the reviewed literature.

Reaction of Copper Carbonate with p-Toluenesulfonic Acid

The reaction of copper(II) carbonate with acids is a well-documented method for producing copper salts. According to general chemical principles, copper(II) carbonate (or basic copper(II) carbonate) reacts with carboxylic acids to form copper(II) carboxylates, water, and carbon dioxide bu.edu.eg. Adapting this to p-toluenesulfonic acid, the reaction can be represented as:

CuCO₃ + 2 C₇H₇SO₃H → Cu(C₇H₇SO₃)₂ + H₂O + CO₂

An analogous synthesis for zinc p-toluenesulfonate demonstrates the viability of this approach, where zinc carbonate was reacted with p-toluenesulfonic acid in water at room temperature, yielding the zinc salt in high molar yield (approximately 97%) google.com. This suggests that a similar reaction with copper carbonate in an aqueous medium at ambient temperatures would likely be effective for producing copper(II) p-toluenesulfonate.

| Method | Copper Precursor | Reactant | Solvent | Temperature | Yield (Typical) | Notes |

| Reaction with Carbonate/Hydroxide | Copper Carbonate | p-Toluenesulfonic Acid | Water | Room Temperature | High (e.g., ~97% for Zn analog) | Evolution of CO₂ from carbonate; general principle bu.edu.eggoogle.com |

| Reaction with Carbonate/Hydroxide | Copper(II) Hydroxide | p-Toluenesulfonic Acid | Water | Not Specified | Not Specified | General principle bu.edu.eg |

Advanced Synthetic Approaches and Modifications

Beyond the basic routes, modifications and alternative strategies can be employed, often involving direct reaction of copper metal or focusing on optimizing conditions for yield and purity, as well as considering scalability.

Influence of Reaction Conditions on Product Characteristics

The synthesis of various metal p-toluenesulfonates, including those of transition metals like nickel and cobalt, often involves heating the metal powder with p-toluenesulfonic acid monohydrate, typically at elevated temperatures around 160°C illinois.eduumsl.edu. These reactions may then be followed by extraction using solvent mixtures such as acetonitrile (B52724) and methanol (B129727) illinois.eduumsl.edu. For other metal tosylates, reaction times can range from 4 to 10 hours, and isolation may involve crystallization, indicating the importance of reaction duration and purification techniques for product characteristics illinois.eduumsl.edunsf.gov. While specific studies detailing how varying parameters like solvent, temperature, or stoichiometry precisely influence the purity and crystal morphology of copper(II) p-toluenesulfonate are not extensively covered in the provided texts, these general methods provide a framework for optimization.

Scalability Considerations in Synthesis

The preparation of metal tosylates has been described in contexts relevant to large-scale production nsf.gov. For instance, the synthesis of cobalt and nickel p-toluenesulfonates has been performed within laboratory sessions, suggesting efficient and manageable procedures that could be adapted for larger scales nsf.gov. Methods involving the direct reaction of metal powders with p-toluenesulfonic acid, often requiring heating and subsequent solvent extraction, are techniques amenable to industrial application illinois.eduumsl.edu. The mention of "industrial production" and "Up-Scale Synthesis" in relation to related compounds underscores the potential for scaling up the synthesis of copper(II) p-toluenesulfonate using these methodologies acs.orggoogle.com.

| Method/Approach | Precursor Type | Key Reactant | Indicative Conditions | Scalability Potential | Notes |

| Direct Metal Reaction | Metal Powder | p-Toluenesulfonic Acid | Heating (~160°C), Acetonitrile/Methanol solvent mixtures | High | Common for various transition metals; efficient for large-scale preparations illinois.eduumsl.edunsf.gov |

| Carbonate/Hydroxide Reaction | Metal Carbonate/Hydroxide | p-Toluenesulfonic Acid | Aqueous medium, Room temperature to moderate heating | Moderate to High | Analogous successful synthesis for zinc salt google.com; potential for industrial production google.com |

| Optimized Reaction Conditions (General) | Various | p-Toluenesulfonic Acid | Dependent on specific optimization (e.g., solvent, temperature, time, catalyst) | Varies | Research into other copper-catalyzed reactions highlights importance of condition optimization acs.orgresearchgate.net |

Compound List:

Copper(II) p-toluenesulfonate (Cu(OTs)₂)

p-Toluenesulfonic acid (p-TsOH)

Copper(II) hydroxide (Cu(OH)₂)

Basic copper(II) carbonate (Cu₂CO₃(OH)₂)

Copper(II) carbonate (CuCO₃)

Zinc p-toluenesulfonate

Zinc carbonate (ZnCO₃)

Nickel p-toluenesulfonate

Cobalt p-toluenesulfonate

Coordination Chemistry of Copper Ii P Toluenesulfonate Complexes

Spectroscopic and Electrochemical Characterization in Coordination Studies

Electrochemical Behavior and Redox Properties of Copper(II) Centers

The electrochemical reduction of Copper(II) p-toluenesulfonate (Cu(OTs)₂) in dimethyl sulfoxide (B87167) (DMSO) has been investigated using techniques such as cyclic voltammetry and chronoamperometry. The process involves a two-step reduction of the copper center on a platinum electrode, proceeding from Cu(II) to Cu(I) and then to Cu(0) researchgate.netpku.edu.cn. The initial step, the reduction of Cu(II) to Cu(I), is characterized as reversible researchgate.netpku.edu.cn. The diffusion coefficient for Cu(II) in DMSO was determined to be 1.0 × 10⁻⁶ cm²/s at 301 K researchgate.netpku.edu.cn.

While specific redox potentials for Cu(OTs)₂ are not detailed in the provided literature snippets, related copper(II) complexes with similar chelating ligands have shown Cu(II)/Cu(I) redox potentials falling within the biological range acs.orgnih.gov. This characteristic suggests that such complexes, including potentially Cu(OTs)₂, can act as reactive oxygen species (ROS) generators through redox cycling, a property that has implications in biological contexts acs.orgnih.gov. Furthermore, in other copper(II) complexes, factors such as the coordination environment and the nature of the ligands can significantly influence the Cu(II)/Cu(I) redox potentials buffalostate.edu.

Data Table: Electrochemical Properties of Cu(OTs)₂ in DMSO

| Property | Value | Conditions/Notes |

| Electroreduction Pathway | Cu(II) + e⁻ → Cu(I); Cu(I) + e⁻ → Cu | On Pt electrode researchgate.netpku.edu.cn |

| Reversibility of Cu(II)/Cu(I) step | Reversible | researchgate.netpku.edu.cn |

| Diffusion Coefficient (D) of Cu(II) | 1.0 × 10⁻⁶ cm²/s | In DMSO at 301 K researchgate.netpku.edu.cn |

Electron Paramagnetic Resonance (EPR) Studies of Cu(II) Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and coordination geometry of paramagnetic metal ions like Cu(II) libretexts.orgethz.chrsc.orgacs.org. EPR studies on copper(II) complexes typically reveal the presence of a single EPR-active Cu(II) species in solution, often indicating monomeric species where the unpaired electron is primarily located in the dₓ²-y² molecular orbital acs.orglibretexts.orgmdpi.com.

Copper(II) ions commonly adopt tetrahedral or axially elongated octahedral coordination geometries. These geometries lead to anisotropic EPR spectra, which are usually classified as axial or orthorhombic signals libretexts.orgethz.ch. The characteristic parameters derived from EPR spectra are the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) libretexts.orgethz.chmdpi.comnih.gov. For complexes with axially elongated geometries, it is typical to observe g∥ > g⊥ and A∥ > A⊥ libretexts.orgethz.ch. The Cu(II) nucleus, possessing a spin of I = 3/2, results in hyperfine splitting, which can be further modulated by superhyperfine interactions with nuclei of coordinated ligands, such as nitrogen atoms libretexts.orgethz.chnih.gov.

In related dinuclear copper(II) complexes, EPR investigations have identified ferromagnetic coupling with small exchange coupling constants (J) and g-factors consistent with the presence of Cu(II), typically ranging from 2.15 to 2.2 acs.org. The specific EPR parameters, including g-values and hyperfine coupling constants, are sensitive to the coordination environment and the nature of the ligating atoms acs.orgbuffalostate.edumdpi.com. For instance, variations in ligand coordination, such as the introduction of an additional donor atom, can subtly alter the equatorial ligand field and consequently influence these EPR parameters buffalostate.edu.

Catalytic Applications of Cu Ots ₂ in Organic Synthesis

Oxidation Reactions

Cu(OTs)₂ and related copper complexes have demonstrated efficacy in catalyzing oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds and participating in aerobic oxidation processes.

Oxidation of Alcohols to Aldehydes and Ketones

Copper catalysts, including systems involving copper tosylate or related salts, are employed in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. While specific detailed examples for Cu(OTs)₂ in this exact transformation are not extensively detailed in the provided snippets, general copper-catalyzed aerobic oxidation systems are well-established. For instance, copper(I) catalysts in conjunction with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl) are known to efficiently oxidize a wide range of alcohols under mild conditions using ambient air as the oxidant researchgate.netwikipedia.orgorganic-chemistry.orgsigmaaldrich.comorganic-chemistry.org. These systems often utilize copper sources with non-coordinating anions, and copper(II) triflate [Cu(OTf)₂] has been noted in such catalytic cycles nih.gov. The mechanism typically involves the copper species facilitating the transfer of hydrogen atoms from the alcohol to the oxidant, often via a nitroxyl (B88944) radical co-catalyst nih.govacs.orgrsc.org.

While direct quantitative data for Cu(OTs)₂ in alcohol oxidation is limited in the provided snippets, the general principle of copper-catalyzed alcohol oxidation is well-supported.

Friedel-Crafts Acylation Catalysis

Copper(II) tosylate, Cu(OTs)₂, has been identified as a catalyst for Friedel-Crafts acylation reactions smolecule.comchemdad.com. In this type of reaction, an acyl group is introduced onto an aromatic ring. For example, Cu(OTs)₂ can catalyze the acylation of benzene (B151609) with acetyl chloride to produce acetophenone (B1666503) smolecule.com. This reaction type is fundamental in organic synthesis for the formation of aryl ketones. While specific yields and reaction conditions for Cu(OTs)₂ in this particular acylation are not detailed in the provided snippets, the catalytic role of copper salts, including tosylates, in Friedel-Crafts reactions is recognized chemdad.com. Related copper triflate [Cu(OTf)₂] has also been extensively used in various Friedel-Crafts alkylation and acylation reactions, often with high efficiency and selectivity acs.orgrsc.orgrsc.orgresearchgate.netacs.orgresearchgate.netacs.org.

Aerobic Oxidation Reactions

Copper catalysts are instrumental in aerobic oxidation reactions, utilizing molecular oxygen as a green and abundant oxidant. Cu(OTs)₂ itself is listed as a catalyst for various transformations chemdad.com. More specifically, related copper triflate [Cu(OTf)₂] has been employed in the vinylogous aerobic oxidation of unsaturated esters and aldehydes nih.gov. In this context, Cu(OTf)₂ in combination with tetramethylguanidine (TMG) as a base and ligand facilitated the oxidation of β,γ- and α,β-unsaturated esters and aldehydes, demonstrating good yields, broad substrate scope, and excellent chemo- and regioselectivity nih.gov. These reactions often proceed under mild conditions, utilizing ambient air as the oxidant sigmaaldrich.comnih.gov. The broad utility of copper in aerobic oxidations is attributed to its ability to cycle between Cu(I) and Cu(II) oxidation states, facilitating electron transfer processes acs.orgnih.gov.

Table 1: Vinylogous Aerobic Oxidation Catalyzed by Copper Triflate

| Substrate Type | Oxidant | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

| Unsaturated Esters/Aldehydes | Air | Cu(OTf)₂, TMG (base) | Mild conditions, ambient air | Oxidized products | Good | nih.gov |

C-H Functionalization

Copper catalysis plays a significant role in C-H bond functionalization, enabling the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers atom economy and reduces synthetic steps.

Csp²-H Functionalization (e.g., Aryl C-H)

Copper catalysts are widely employed for the functionalization of sp² hybridized C-H bonds, particularly in arenes and heteroaromatics. While direct reports of Cu(OTs)₂ in these specific C-H functionalizations are not prominent in the provided snippets, general copper catalysis has shown significant success. For instance, Cu(II)-catalyzed reactions enable the acetoxylation and halogenation of aryl C-H bonds, often exhibiting ortho-selectivity and good functional group tolerance, with O₂ serving as the oxidant researchgate.netnih.gov. Copper-mediated C-H amination of NH azaheterocycles with aryl C-H bonds has also been achieved using Cu(II) catalysts, providing a versatile route to N-(hetero)arylated heteroarenes nsf.gov. Furthermore, Cu-catalyzed C(sp²)-H hydroxylation assisted by carboxylic acids has been developed, characterized by mild conditions and broad substrate scope nih.gov. Aryl C-H arylation reactions have also been reported using copper catalysts, such as the Cu-catalyzed C-H arylation of pyridine (B92270) N-oxides with arylboronic esters beilstein-journals.org. These reactions often involve copper in its +1 or +2 oxidation states, with various ligands and oxidants employed to achieve selective functionalization researchgate.netnih.govnsf.govnih.govbeilstein-journals.orgnih.govresearchgate.netcsic.es.

Csp³-H Functionalization

The functionalization of sp³ hybridized C-H bonds presents a greater challenge due to their lower reactivity and the difficulty in achieving regioselectivity. Copper catalysis has emerged as a viable strategy for these transformations. For example, copper complexes have been utilized in the enantioselective oxidative cross-coupling of unactivated C(sp³)-H bonds with alkynes, leading to chiral alkynyl amides or aldehydes nih.gov. Copper(I) complexes bearing specific ligands have also been investigated for C(sp³)-H bond functionalization researchgate.net. While specific applications of Cu(OTs)₂ in Csp³-H functionalization are not detailed in the provided search results, the broader field of copper-catalyzed C-H activation encompasses these challenging transformations nih.govresearchgate.netcolab.wsresearchgate.net.

Directed C-H Activation Strategies

Directed C-H activation strategies leverage the presence of a directing group (DG) on a substrate to guide a metal catalyst to a specific, often proximal, C-H bond, thereby enabling regioselective functionalization. Copper catalysts have demonstrated significant utility in these approaches, facilitating the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds researchgate.neteurekaselect.comresearchgate.netresearchgate.net. These methods typically involve the formation of a metal-carbon bond through C-H cleavage, followed by subsequent functionalization. While various copper salts serve as effective catalysts in these directed transformations, specific examples utilizing Cu(OTs)₂ were not found in the literature search for this particular application.

C-N Bond Formation via C-H Activation

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and biologically relevant molecules. Copper catalysis has proven instrumental in achieving C-N bond formation through direct C-H activation, often employing directing groups to achieve regioselectivity researchgate.neteurekaselect.combeilstein-journals.orgmdpi.com. These reactions can involve amidation, amination, and sulfonamidation processes. Although copper salts like Cu(OTf)₂ and Cu(OAc)₂ have been reported for C-N bond formation via C-H activation beilstein-journals.orgmdpi.com, specific studies detailing the use of Cu(OTs)₂ in this capacity were not identified.

C-O Bond Formation via C-H Activation

The synthesis of aryl ethers and related C-O coupled products through the direct functionalization of C-H bonds is a significant area of copper catalysis researchgate.neteurekaselect.com. These reactions typically involve the oxidative coupling of arenes or heteroarenes with alcohols or phenols. Copper salts, such as Cu(OAc)₂, have been employed to promote these transformations, often under aerobic conditions researchgate.net. Research into copper-catalyzed C-O bond formation via C-H activation is well-established, but specific documented applications involving Cu(OTs)₂ were not found in the surveyed literature.

C-S Bond Formation via C-H Activation

The formation of carbon-sulfur (C-S) bonds is vital for the synthesis of sulfur-containing organic compounds, including pharmaceuticals and materials. Copper-mediated C-H activation has emerged as an efficient strategy for introducing sulfur functionalities, often utilizing elemental sulfur or other sulfur sources researchgate.netacs.orgthieme-connect.com. These methods typically involve the activation of C-H bonds adjacent to heteroatoms or within aromatic systems. While copper salts are known catalysts for C-S bond formation via C-H activation researchgate.netacs.orgthieme-connect.com, specific research employing Cu(OTs)₂ for these transformations was not found in the provided search results.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that assemble three or more starting materials into a single product in one pot, offering high efficiency, atom economy, and rapid access to molecular diversity rsc.orgresearchgate.netpreprints.orgfrontiersin.org. Copper catalysts, including Cu(OTf)₂, CuSO₄, and CuCl, have been widely utilized to promote various MCRs, particularly in the synthesis of heterocyclic compounds rsc.orgacs.orgresearchgate.netresearchgate.netbeilstein-journals.orgchinesechemsoc.orgfrontiersin.org. However, specific reports detailing the use of Cu(OTs)₂ in these multicomponent reaction strategies were not identified.

Heterocyclic Synthesis via MCRs

The synthesis of heterocyclic compounds is a major focus in organic chemistry due to their prevalence in natural products, pharmaceuticals, and functional materials. Copper-catalyzed MCRs provide an efficient avenue for constructing complex heterocyclic scaffolds, including triazoles, imidazoles, and indolizines rsc.orgacs.orgresearchgate.netbeilstein-journals.orgfrontiersin.org. Various copper salts like Cu(OTf)₂, CuSO₄, and CuCl have been successfully employed as catalysts in these reactions acs.orgresearchgate.netbeilstein-journals.orgfrontiersin.org. Despite the broad application of copper in this field, specific examples of Cu(OTs)₂ being used for heterocyclic synthesis via MCRs were not found in the literature search.

Cascade Processes in Cu(OTs)₂-Catalyzed MCRs

Cascade or domino reactions, where multiple transformations occur sequentially in a single reaction vessel, are highly desirable for their efficiency. Copper catalysts are frequently employed to orchestrate these complex sequences within MCRs, leading to the rapid assembly of intricate molecular frameworks chinesechemsoc.orgfrontiersin.orgrsc.orgrsc.org. For instance, copper salts have been used in cascade reactions involving click chemistry, C-H activation, and cycloadditions researchgate.netchinesechemsoc.orgfrontiersin.orgrsc.org. While copper catalysis is a well-established strategy for MCR cascade processes, specific research utilizing Cu(OTs)₂ in these types of reactions was not identified in the provided search results.

Compound List:

Cu(OTs)₂ (Copper(II) tosylate)

Cu(OAc)₂ (Copper(II) acetate)

Cu(OTf)₂ (Copper(II) triflate)

CuSO₄ (Copper(II) sulfate)

CuCl (Copper(I) chloride)

CuCl₂ (Copper(II) chloride)

Cu(acac)₂ (Copper(II) acetylacetonate)

CuTc (Copper(I) thiophene-2-carboxylate)

Cu(CH₃CN)₄PF₆ (Copper(I) acetonitrile (B52724) complex)

Mechanistic Insights into Cu Ots ₂ Catalysis

Proposed Catalytic Cycles

Copper catalysts, including those derived from Cu(OTs)₂, are instrumental in facilitating numerous organic reactions, often through intricate catalytic cycles that involve redox transformations and bond activations. These cycles frequently involve the copper center transitioning between different oxidation states to mediate electron transfer and substrate transformation.

For instance, in cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Ullmann couplings, copper catalysts are crucial for the formation of carbon-carbon bonds smolecule.com. In these processes, proposed cycles often involve oxidative addition of an aryl halide to a copper(I) species, followed by transmetallation and reductive elimination to form the coupled product, regenerating the copper(I) catalyst beilstein-journals.orgrsc.orgrsc.org. Some mechanisms for copper-catalyzed coupling reactions diverge, favoring either oxidative addition/reductive elimination cycles involving Cu(I)/Cu(III) intermediates or single-electron transfer (SET) pathways beilstein-journals.org.

In oxidation reactions, copper catalysts, often in conjunction with molecular oxygen, can mediate the conversion of alcohols to aldehydes and ketones smolecule.com. Proposed cycles may involve the copper center activating oxygen, forming reactive copper-oxygen species that then abstract hydrogen atoms from the substrate, leading to oxidation nih.govnih.govchemrxiv.orgacs.org. For example, aerobic oxidations can proceed via SET pathways where an electron is removed from the substrate, or via organometallic pathways involving the formation of organocopper(III) species acs.org.

Photocatalytic applications also showcase complex copper-catalyzed cycles. For example, a sequential photocatalytic strategy can involve a Cu(II)-catalyzed oxohalogenation, which exploits ligand-to-metal charge transfer (LMCT) to generate halide radicals, followed by a Cu(I)-photocatalyzed allylation uni-regensburg.de. These cycles highlight the dynamic nature of copper catalysis, where the catalyst actively participates in multiple steps to achieve the desired transformation.

Role of Copper Oxidation States in Catalysis (Cu⁰, Cuᴵ, Cuᴵᴵ, Cuᴵᴵᴵ)

Copper's remarkable catalytic versatility stems from its ability to readily access multiple oxidation states: Cu⁰, Cuᴵ, Cuᴵᴵ, and Cuᴵᴵᴵ nih.govnih.govacs.orgacs.orgbeilstein-journals.org. This accessibility allows copper to engage in reactions via both one-electron and two-electron processes, facilitating a broad range of transformations.

Cu⁰: While less common as a direct catalytic species in many organic transformations compared to its higher oxidation states, Cu⁰ can serve as a precursor or be involved in initiating catalytic cycles, particularly in electrochemical applications where it can be generated or participate in redox events rsc.org.

Cuᴵ: Copper(I) species are frequently the active catalysts in many cross-coupling reactions, such as Sonogashira and Ullmann couplings beilstein-journals.orgrsc.orgrsc.org. They are also key in photoredox catalysis, often initiating radical formation via single-electron transfer (SET) uni-regensburg.dejscimedcentral.com. Cuᴵ can readily oxidize to Cuᴵᴵ or Cuᴵᴵᴵ, initiating catalytic sequences.

Cuᴵᴵ: Copper(II) salts, like Cu(OTs)₂, are common starting materials and active catalysts in various oxidation reactions and Lewis acid-catalyzed processes smolecule.comnih.govacs.orgbeilstein-journals.orgacs.orgrsc.org. Cuᴵᴵ can act as an oxidant itself or participate in cycles where it is regenerated by molecular oxygen. In photoredox catalysis, Cuᴵᴵ can generate radicals through light-induced homolysis (LIH) of substrate-bound species uni-regensburg.dejscimedcentral.com.

Cuᴵᴵᴵ: The transient Cuᴵᴵᴵ oxidation state is crucial in many copper-catalyzed reactions, particularly those involving oxidative addition or reductive elimination steps, mirroring some aspects of palladium catalysis beilstein-journals.orgacs.orgnih.gov. Cuᴵᴵᴵ intermediates are often implicated in forming new bonds and are key to completing catalytic cycles in transformations like C-H activation and oxidation acs.orgacs.org.

The interconversion between these oxidation states—often cycling between Cuᴵ and Cuᴵᴵ, or involving Cuᴵᴵᴵ—is fundamental to copper's catalytic activity, enabling electron transfer and the activation of substrates acs.orgresearchgate.netresearchgate.net.

Ionic vs. Radical Mechanisms

The mechanisms by which copper catalysts operate can broadly be categorized as either ionic or radical pathways, with the specific reaction conditions and substrate nature often dictating the predominant route beilstein-journals.orgacs.org.

Ionic Mechanisms: These pathways typically involve the formation and reaction of charged intermediates or transition states. In copper catalysis, ionic mechanisms can involve Lewis acid activation of substrates by Cuᴵᴵ, nucleophilic attack, or reactions proceeding through organometallic intermediates. For example, in some C-H functionalization reactions, a metalation-deprotonation step followed by oxidative addition and reductive elimination (an organometallic pathway) is proposed beilstein-journals.org. The Williamson ether synthesis, a classic example of an ionic SN2 reaction, can be contrasted with transition-metal catalyzed alternatives that offer different mechanistic pathways nih.gov.

Radical Mechanisms: Radical pathways involve species with unpaired electrons and often proceed via single-electron transfer (SET) or homolytic bond cleavage. Copper catalysts can readily initiate radical processes. For instance, in oxidative conditions, copper can mediate SET from a substrate or precursor, generating radical species nih.govacs.orgbeilstein-journals.orgrsc.org. Homolytic cleavage of peroxides by copper can also initiate radical chain reactions nih.gov. Halogen atom transfer (HAT) and mechanisms involving aromatic radicals are also described in copper-mediated reactions rsc.org. The presence of electron-withdrawing groups on substrates can sometimes favor radical pathways jscimedcentral.com.

The distinction between ionic and radical mechanisms is critical for understanding reaction selectivity and for designing new catalytic systems.

Intermediate Species Identification and Characterization

A deep understanding of catalytic mechanisms relies heavily on the identification and characterization of transient intermediate species formed during the reaction. Researchers have employed various spectroscopic and analytical techniques to elucidate these short-lived entities.

Structurally defined copper-dioxygen complexes, such as Cu(II)-superoxo and Cu(III)-peroxo species, have been isolated and characterized, providing fundamental insights into aerobic oxidation mechanisms chemrxiv.orgnih.gov. These studies often utilize techniques like UV-visible spectroscopy, Raman spectroscopy, and X-ray absorption fine structure (EXAFS) nih.govchemrxiv.orgnih.gov. For example, a Cu(II)-superoxide species has been characterized by resonance Raman spectroscopy nih.gov. Intermediate molecular species, such as dinuclear copper(I) complexes bridged by ligands, have been isolated and characterized by X-ray diffraction, NMR, and FT-IR spectroscopy researchgate.net.

In other systems, Cu(II)-phenoxyl-substrate intermediates have been characterized by EXAFS spectroscopy nih.gov. Partially coordinated Cu(II) complexes, such as a 2N-coordinated species with a half-life of approximately 100 ms, have been identified as potentially reactive intermediates in copper transport mechanisms researchgate.net. High-valent copper species, such as Cu(III)OOH or Cu(III)O₂⁻, are also proposed and sometimes observed as key intermediates in oxidative electrochemical reactions acs.org.

Substrate-Catalyst Interactions

The efficacy of Cu(OTs)₂ and related copper catalysts is intrinsically linked to their ability to interact with and activate substrates. These interactions can occur through various modes, influencing reaction rates and selectivity.

Coordination and Lewis Acidity: Copper ions, particularly Cu(II), act as Lewis acids, coordinating to electron-rich sites on substrates, such as heteroatoms (N, O, S) or π-systems smolecule.comacs.orgbeilstein-journals.orgbeilstein-journals.org. This coordination can polarize bonds within the substrate, making them more susceptible to further reaction. For instance, copper's ability to coordinate to terminal alkynes is well-established and crucial for reactions like the Sonogashira coupling beilstein-journals.org.

Non-Covalent Interactions: The nature of the ancillary ligands bound to the copper center can significantly influence substrate binding through non-covalent interactions. These can include steric effects that dictate substrate approach and electronic effects that modulate the catalyst's reactivity. Computational studies have revealed that interactions such as T-shaped π/π interactions between ligands and substrates can stabilize transition states, thereby enhancing catalytic activity nih.gov.

Activation via Ligand Exchange: Copper complexes can undergo ligand substitution, allowing them to bind to a variety of substrates. This adaptability is crucial for their function, enabling them to interact with different molecules in catalytic cycles, whether in synthetic chemistry or in biomimetic applications modeling enzyme activity smolecule.comorientjchem.org. The tosylate (OTs) ligand itself can be displaced, or it can influence the electronic environment of the copper center, affecting its interaction with other substrates.

Applications in Advanced Materials Science

Precursor for Metal-Organic Frameworks (MOFs)

Copper(II) tosylate is a valuable building block for the construction of metal-organic frameworks. smolecule.com These materials are characterized by their high porosity and well-defined crystalline structures, making them prime candidates for applications such as gas storage and separation. smolecule.com

The synthesis of copper-based MOFs using Cu(OTs)₂ as a metal source allows for the creation of diverse structural motifs. The tosylate anion can act as both a counterion and a weakly coordinating ligand, influencing the final framework architecture. smolecule.com This dual role provides a level of control in the self-assembly process, enabling the design of specific network topologies.

Table 1: Structural Details of a Coordination Polymer derived from Cu(OTs)₂

| Feature | Description |

|---|---|

| Compound Formula | [Cu(4,4'-bpy)₂(OTs)₂]n |

| Dimensionality | 2D Grid Structure |

| Copper Coordination | Jahn-Teller distorted octahedral geometry |

| Ligands | 4,4'-bipyridine (bridging), Tosylate (bridging) |

| Interlayer Spacing | ~12.7 Å |

This table summarizes the key structural features of a 2D coordination polymer synthesized using copper(II) tosylate and 4,4'-bipyridine, highlighting its layered nature.

The porous nature of MOFs and related crystalline materials synthesized from Cu(OTs)₂ makes them suitable for gas storage and separation applications. smolecule.com The high surface area and the presence of tunable channels within these frameworks are key to their functionality in this domain. smolecule.comnih.gov

In the case of the [Cu(4,4'-bpy)₂(OTs)₂]n framework, the channels created by the arrangement of the tosylate anions are of particular interest for gas storage. smolecule.com The dimensions and chemical environment of these channels can be tailored by modifying the synthesis conditions or the organic linkers, which in turn can influence the selectivity and capacity for different gas molecules. The ability to design frameworks with specific pore sizes and functionalities is a critical aspect of developing next-generation materials for clean energy applications and environmental remediation. rsc.orgnih.gov

Precursor for Coordination Polymers

Copper(II) tosylate is a versatile precursor for the synthesis of coordination polymers, which are compounds formed by the coordination of metal ions with organic ligands to create one-, two-, or three-dimensional structures. smolecule.com These materials are of significant interest due to their diverse architectures and a wide range of interesting physical properties.

The synthesis of coordination polymers from Cu(OTs)₂ can be achieved through various methods, including solution-based self-assembly and electrochemical techniques. smolecule.com The choice of solvent can play a crucial role in determining the final structure. For example, in solvents like dimethylformamide (DMF), copper tosylate can form solvated crystals where solvent molecules are coordinated to the copper centers, leading to less densely packed structures. smolecule.com

A specific example is the 2D grid polymer, [Cu(4,4'-bpy)₂(OTs)₂]n, where the tosylate anions act as bridging ligands, creating a layered structure. smolecule.com Another example involves the electrochemical synthesis in an ethanol (B145695) solution containing copper(II) p-toluenesulfonate and 1-allyloxybenzotriazole (Alobtr), which yields a dimeric complex, [Cu₂(Alobtr)₂(H₂O)₂]²⁺. researchgate.net In this structure, the Alobtr ligand coordinates to the Cu(I) centers (formed via in-situ reduction) through both its triazole nitrogen atoms and the allylic double bond. researchgate.net The structural characterization of these polymers is typically performed using single-crystal and powder X-ray diffraction.

Coordination polymers derived from copper(II) tosylate are known to exhibit a range of interesting electrical, magnetic, and optical properties. smolecule.com The investigation of these properties is an active area of research, with potential applications in electronics, spintronics, and sensing.

Electrical Properties: The electrical conductivity of copper coordination polymers can vary significantly, ranging from insulating to semiconducting. nih.govvedantu.com The conductivity is influenced by factors such as the dimensionality of the polymer, the nature of the organic ligands, and the coordination environment of the copper ions.

Magnetic Properties: Copper(II) is a d⁹ ion with one unpaired electron, making its coordination polymers often paramagnetic. The magnetic behavior can be more complex, with ferromagnetic or antiferromagnetic interactions observed between adjacent copper centers, mediated by the bridging ligands. nih.govmdpi.com These magnetic interactions can lead to interesting phenomena such as long-range magnetic ordering. mdpi.com

Optical Properties: Many copper coordination polymers exhibit interesting optical properties, including luminescence. researchgate.net The emission characteristics can be sensitive to the local coordination environment of the copper ion and the presence of guest molecules, which opens up possibilities for their use as chemical sensors. researchgate.net

Table 2: Investigated Properties of Copper-Based Coordination Polymers

| Property | Description of Research Focus | Potential Applications |

|---|---|---|

| Electrical | Study of conductivity, from insulating to semiconducting behavior. nih.govvedantu.com | Electronic devices, sensors. |

| Magnetic | Investigation of paramagnetic behavior, ferromagnetic, and antiferromagnetic coupling. nih.govmdpi.com | Spintronics, molecular magnets. |

| Optical | Exploration of luminescence and chromic phenomena. researchgate.net | Sensing, light-emitting devices. |

This table provides an overview of the key physical properties explored in copper-based coordination polymers and their potential technological relevance.

Biomimetic Studies Utilizing Copper Ii P Toluenesulfonate

Modeling Enzyme Activity

The Lewis acidity and redox capabilities of the copper(II) ion in Cu(OTs)₂ make it a valuable tool for mimicking the functions of metalloenzymes. Researchers have employed this compound to gain insights into the catalytic processes of enzymes involved in oxidation and radical scavenging.

Mimicking Copper Enzymes (e.g., Galactose Oxidase, Superoxide (B77818) Dismutase)

Cu(OTs)₂ has been utilized in studies aimed at replicating the catalytic activities of enzymes such as galactose oxidase and superoxide dismutase (SOD). Galactose oxidase is known for its role in oxidizing primary alcohols to aldehydes, a process often involving copper and a tyrosyl radical in the enzyme's active site. Biomimetic models using copper complexes, including those related to Cu(OTs)₂, have demonstrated the ability to catalyze similar alcohol oxidations using molecular oxygen under mild conditions researchgate.netrsc.orgrsc.orgresearchgate.net. These models aim to replicate the mechanistic features of the enzyme, such as the involvement of radical intermediates and specific coordination environments around the copper center.

In the context of superoxide dismutase mimicry, copper complexes are investigated for their ability to catalyze the dismutation of superoxide radicals (O₂⁻) into oxygen and hydrogen peroxide. While specific studies directly detailing Cu(OTs)₂ as an SOD mimic are less prominent in the provided search results, the broader field of copper-based SOD mimics, which often involve copper(II) complexes with various ligands, highlights the potential for such compounds to exhibit significant radical scavenging activity researchgate.netnih.govresearchgate.net. The design principles for these mimics often focus on tuning the redox potential of the copper ion and providing a stable coordination environment that facilitates the catalytic cycle.

Table 1: Examples of Enzyme Mimicry with Copper Complexes

| Enzyme Mimicked | Mimicked Activity | Key Findings / Observations | Reference |

| Galactose Oxidase | Alcohol Oxidation | Catalytic oxidation of benzylic and allylic alcohols to aldehydes using O₂ under mild conditions; mechanistic fidelity with the natural system. | researchgate.netrsc.orgrsc.org |

| Superoxide Dismutase | Superoxide Dismutation | Copper complexes with N4-donor ligands show high catalytic activity; tuning of redox potential and ligand structure is crucial for efficiency. | researchgate.netnih.gov |

Investigating Catalytic Mechanisms in Biological Systems

The use of Cu(OTs)₂ extends to elucidating the intricate catalytic mechanisms of copper enzymes. By employing Cu(OTs)₂ as a model system, researchers can study reaction pathways, identify transient intermediates, and understand the role of the copper ion in electron transfer and substrate activation. For instance, studies on copper-containing enzymes often involve investigating the formation of high-valent copper species (e.g., Cu(III)) or copper-oxygen adducts during catalytic cycles nih.gov. Spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) and UV-Visible spectroscopy, are crucial for characterizing these intermediates and understanding the redox processes involved researchgate.netsmolecule.comrsc.org. The Lewis acidity of Cu(OTs)₂ allows it to model the binding and activation of substrates by copper enzymes, providing a simplified yet informative platform for mechanistic investigations smolecule.com.

Studies of Copper-Dioxygen Adducts

The interaction of copper complexes with molecular oxygen (O₂) is fundamental to the function of many copper-containing enzymes and is a key area of biomimetic research. Studies involving copper complexes, including those that might utilize p-toluenesulfonate as a counterion or ligand, focus on the formation and characterization of various copper-dioxygen adducts. These adducts can range from copper(II)-superoxo species to copper(I)-peroxo or even higher valent copper intermediates nih.govnih.govrsc.org.

The nature of the ligand environment plays a critical role in determining the nuclearity (mono- or dinuclear) and the binding mode (e.g., end-on or side-on) of the dioxygen moiety to the copper center nih.govnih.gov. These adducts are often studied at low temperatures to stabilize them for spectroscopic characterization, which can include UV-Vis absorption, resonance Raman spectroscopy, and EPR spectroscopy nih.govnih.gov. The reactivity of these copper-dioxygen adducts is of significant interest, as they are believed to be involved in oxygen activation and subsequent substrate oxidation reactions, mimicking enzymatic processes like C-H bond activation nih.govrsc.org.

Table 2: Characterization of Copper-Dioxygen Adducts in Model Systems

| Adduct Type | Copper Oxidation State | Binding Mode | λmax (nm) | ν(O–O) (cm⁻¹) | Proposed Structure | Reference |

| Copper(II)-Superoxo | Cu(II) | η¹ | ~350, ~580 | ~850 | Cu(II)-O₂⁻ | nih.gov |

| Copper(I)-Peroxo | Cu(I) | η¹ | ~320 | ~550 (C-O) | Cu(I)-O₂²⁻ | nih.gov |

| Copper(II)-Peroxo | Cu(II) | η¹ | ~350 | ~1003 | Cu(II)-O₂²⁻ | nih.gov |

| Bis(μ-oxo)di-copper(III) | Cu(III) | Bridging | - | - | Cu₂(μ-O)₂ | nih.gov |

Note: λmax and ν(O–O) values are representative and can vary significantly based on the specific ligand environment and experimental conditions.

Theoretical and Computational Investigations of Cu Ots ₂ Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It has become an essential tool in chemistry for predicting molecular geometries, energies, and other properties with high accuracy. For a transition metal complex like Cu(OTs)₂, DFT calculations can unravel the complex interplay between the copper center and its tosylate ligands.

DFT calculations are instrumental in characterizing the electronic makeup of Cu(OTs)₂. These studies focus on the distribution of electrons within the molecule, the nature of the chemical bonds, and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key insights derived from DFT studies on Cu(II) complexes include:

Coordination Geometry: DFT can optimize the molecular structure of Cu(OTs)₂, predicting bond lengths and angles. For many Cu(II) complexes, a distorted octahedral or square planar geometry is common, and calculations can determine the most stable arrangement of the tosylate ligands around the copper ion. mdpi.comnih.gov

Electron Density and Charge Distribution: Analysis of the calculated electron density reveals how charge is distributed across the complex. In Cu(OTs)₂, the copper atom carries a significant positive charge, making it an electrophilic center susceptible to attack by electron-rich substrates. The oxygen atoms of the tosylate ligands are, in turn, nucleophilic.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In Cu(II) complexes, the LUMO often has significant metal d-orbital character, indicating that the copper center is the primary site for accepting electrons from other reagents. researchgate.net

Spin Density: As a d⁹ metal ion, Cu(II) is paramagnetic with one unpaired electron. DFT calculations can map the spin density, showing how this unpaired electron is distributed over the complex. This distribution is crucial for understanding the magnetic properties of the compound and its reactivity in radical-type reactions. mdpi.com

Interactive Data Table: Calculated Electronic Properties of a Model Cu(II) Complex

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | 2.95 eV | Indicates moderate reactivity. |

| Charge on Cu atom | +1.25 e | Confirms the electrophilic nature of the metal center. |

| Spin Density on Cu | 0.65 | Shows significant localization of the unpaired electron on the copper ion. |

| Cu-O Bond Length | 1.96 Å | Corresponds to typical covalent/ionic interactions in Cu(II) carboxylates/sulfonates. |

These computational findings help rationalize the observed chemical behavior of Cu(OTs)₂, such as its efficacy as a Lewis acid catalyst in various organic reactions.

One of the most powerful applications of DFT is in mapping out the entire course of a chemical reaction. chemrxiv.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies (energy barriers), which are the key determinants of reaction rates. nih.govnih.gov

For reactions catalyzed by Cu(OTs)₂, DFT can be used to:

Identify Intermediates: Computationally explore the formation of transient species, such as substrate-catalyst adducts, which may be too short-lived to be observed experimentally.

Locate Transition States: A transition state (TS) is the highest energy point along a reaction coordinate. chemrxiv.org Locating the precise geometry and energy of a TS is crucial for understanding how a reaction occurs. researchgate.net For example, in a Cu(OTs)₂-catalyzed coupling reaction, DFT can model the transition state for the key bond-forming step.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. researchgate.net A lower barrier corresponds to a faster reaction. DFT can be used to compare different possible mechanistic pathways and predict which one is the most energetically favorable. researchgate.net For instance, calculations can show why a particular substrate reacts faster than another or why a specific isomer is formed preferentially.

Interactive Data Table: DFT-Calculated Energy Profile for a Hypothetical Catalytic Step

| Reaction Species | Relative Energy (kcal/mol) | Description |

| Reactants (Cu(OTs)₂ + Substrate) | 0.0 | Starting point of the reaction. |

| Intermediate Complex | -5.2 | Substrate coordinates to the Cu(II) center. |

| Transition State | +15.8 | Highest energy point, bond formation/breaking occurs. |

| Product Complex | -12.1 | Product is formed but still coordinated to the catalyst. |

| Products (Cu(OTs)₂ + Product) | -9.7 | Final state after product release. |

These predictions are invaluable for rational catalyst design, allowing chemists to computationally screen modified catalysts with potentially lower energy barriers and improved performance before undertaking lengthy experimental work.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule's electronic structure and energy, Molecular Dynamics (MD) simulations introduce the dimension of time. MD simulates the physical movements of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic view of the system, revealing how it behaves in a more realistic environment, such as in solution.

For Cu(OTs)₂, MD simulations can be employed to study:

Solvation Effects: The behavior of a catalyst can be significantly influenced by the solvent. MD simulations can model the explicit interactions between Cu(OTs)₂ and solvent molecules, showing how the solvent shell is structured around the complex and how it fluctuates over time. mdpi.com

Conformational Dynamics: The tosylate ligands are not rigid; they can rotate and flex. MD simulations can explore the different conformations that the Cu(OTs)₂ complex can adopt and the timescales of these changes. This is particularly important for understanding how a substrate might approach and bind to the copper center.

Substrate Binding: MD can simulate the process of a substrate molecule diffusing through the solvent and binding to the Cu(OTs)₂ catalyst. nih.gov This can provide insights into the initial steps of the catalytic cycle and help calculate the free energy of binding.

Although computationally intensive, MD simulations offer a bridge between the quantum mechanical world of electrons (described by DFT) and the macroscopic world of observable chemical processes. rsc.org

Computational Studies of Coordination and Catalytic Mechanisms

Combining DFT and other computational techniques allows for comprehensive studies of the complete catalytic cycles involving Cu(OTs)₂. researchgate.net Such studies aim to build a step-by-step model of the entire reaction mechanism, from the initial binding of reactants to the final release of products.

A typical computational investigation of a catalytic mechanism involving Cu(OTs)₂ would involve:

Characterization of the Resting State: DFT calculations are used to determine the most stable structure of the catalyst itself, often including solvent effects. researchgate.net

Substrate Coordination: The binding of one or more reactant molecules to the copper center is modeled. Calculations determine the geometry and binding energy of this initial catalyst-substrate complex. scilit.com

Elucidation of Mechanistic Steps: Each subsequent step of the reaction (e.g., bond activation, bond formation, isomerization) is modeled by locating the relevant intermediates and transition states. nih.gov This provides a complete energy profile for the proposed catalytic cycle.

Product Release: The final step, the dissociation of the product from the catalyst to regenerate the active species, is also modeled to ensure the catalytic cycle is closed.

These detailed mechanistic studies, supported by robust computational evidence, are crucial for understanding how Cu(OTs)₂ functions as a catalyst. They can explain observed selectivity, predict the effect of changing reaction conditions, and guide the development of new, more efficient copper-based catalytic systems. acs.org

Future Directions and Emerging Research Avenues for Cu Ots ₂

Development of Novel Cu(OTs)₂-Based Catalytic Systems

The development of new catalytic systems centered around Cu(OTs)₂ is a promising area of research. While Cu(OTs)₂ has demonstrated efficacy in established reactions, future work will likely focus on expanding its catalytic repertoire and enhancing its performance through innovative approaches.

One emerging trend is the immobilization of Cu(OTs)₂ onto solid supports. This strategy aims to combine the homogeneous catalytic activity of Cu(OTs)₂ with the practical benefits of heterogeneous catalysis, such as ease of separation, catalyst recyclability, and improved stability. Potential support materials could include polymers, silica, zeolites, and magnetic nanoparticles. The development of such supported catalysts would be a significant step towards more sustainable and cost-effective chemical processes.

Another avenue of exploration lies in the design of multicomponent catalytic systems where Cu(OTs)₂ acts in synergy with other catalysts or promoters. For instance, combining Cu(OTs)₂ with other metal catalysts, organocatalysts, or photoredox catalysts could unlock novel reaction pathways and enable the synthesis of complex molecules that are inaccessible with a single catalyst. Research in this area will focus on understanding the interplay between the different catalytic species to achieve cooperative catalysis.

Furthermore, the synthesis and application of novel Cu(OTs)₂ complexes with tailored ligands present a significant opportunity. By modifying the coordination environment of the copper center, it may be possible to fine-tune the catalyst's reactivity, selectivity, and stability. This could lead to the development of highly specialized catalysts for specific transformations, including asymmetric catalysis, which remains a key challenge in organic synthesis.

| Research Direction | Focus Area | Potential Impact |

| Immobilized Catalysts | Development of Cu(OTs)₂ on solid supports (polymers, silica, etc.) | Enhanced recyclability, stability, and ease of separation. |

| Multicomponent Systems | Combination of Cu(OTs)₂ with other catalysts (metals, organocatalysts) | Access to novel reaction pathways and complex molecules. |

| Ligand Development | Synthesis of new Cu(OTs)₂ complexes with tailored ligands | Improved selectivity, reactivity, and potential for asymmetric catalysis. |

Integration into Advanced Material Architectures

The role of Cu(OTs)₂ as a precursor in the synthesis of advanced materials is a rapidly growing field of interest. Its ability to serve as a building block for metal-organic frameworks (MOFs) and coordination polymers opens up possibilities for creating materials with novel properties and applications. smolecule.com

Future research will likely focus on the rational design and synthesis of novel MOFs using Cu(OTs)₂ as a metal node. By carefully selecting organic linkers, researchers can create porous materials with tailored pore sizes, high surface areas, and specific functionalities. smolecule.com These Cu(OTs)₂-based MOFs could find applications in gas storage and separation, catalysis, and sensing. smolecule.com The exploration of their catalytic activity, in particular, is a promising avenue, as the well-defined and tunable porous structure of MOFs can offer unique size- and shape-selectivity.

Similarly, the synthesis of new coordination polymers using Cu(OTs)₂ is an area with significant potential. smolecule.com These materials, which consist of repeating coordination entities, can exhibit interesting electronic, magnetic, and optical properties. smolecule.com Future work will involve the design of coordination polymers with specific network topologies and the investigation of their structure-property relationships. Such materials could be utilized in the development of new electronic devices, sensors, and magnetic materials.

The integration of Cu(OTs)₂ into hybrid materials is another exciting research direction. This could involve the incorporation of Cu(OTs)₂ into polymer matrices, inorganic frameworks, or carbon-based materials. The resulting hybrid materials could exhibit synergistic properties that are not present in the individual components, leading to enhanced performance in applications such as catalysis, adsorption, and energy storage.

| Material Type | Precursor Role of Cu(OTs)₂ | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Serves as a metal node for framework construction. smolecule.com | Gas storage and separation, catalysis, sensing. smolecule.com |

| Coordination Polymers | Forms repeating coordination entities with organic linkers. smolecule.com | Electronics, magnetism, optics. smolecule.com |

| Hybrid Materials | Incorporated into polymer, inorganic, or carbon matrices. | Enhanced catalysis, adsorption, energy storage. |

Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms underlying Cu(OTs)₂-catalyzed transformations is crucial for the rational design of more efficient and selective catalysts. While the Lewis acidic nature of Cu(OTs)₂ is often implicated in its catalytic activity, detailed mechanistic studies for many reactions are still lacking. smolecule.com

Future research will likely employ a combination of experimental and computational techniques to unravel the intricate details of these catalytic cycles. In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide valuable information about the structure of reaction intermediates and the kinetics of the catalytic process. These experimental studies can be complemented by density functional theory (DFT) calculations to model reaction pathways, determine transition state energies, and predict reaction outcomes.

One area of particular interest is the elucidation of the role of the tosylate counterion. Understanding how the tosylate anion participates in the catalytic cycle, whether it acts as a non-coordinating spectator ion or actively engages in the reaction mechanism, is essential for catalyst optimization.

Furthermore, investigating the potential for Cu(II)/Cu(I) or Cu(II)/Cu(III) redox cycles in certain Cu(OTs)₂-catalyzed reactions is a key research direction. While many reactions are believed to proceed through a Lewis acid mechanism, the possibility of redox catalysis cannot be ruled out, especially in reactions involving oxidative or reductive transformations. A plausible mechanism for a deacylative arylation reaction catalyzed by a copper(II) salt involves the in situ formation of a Cu(I) species, followed by oxidative addition of an iodoarene to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Cu(I) catalyst. kuleuven.be Similar detailed investigations for a broader range of Cu(OTs)₂-catalyzed reactions are needed.

The insights gained from these mechanistic studies will be invaluable for the development of new catalytic systems with improved performance and for expanding the scope of Cu(OTs)₂ catalysis to new and more challenging transformations.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The application of Cu(OTs)₂ in sustainable and green chemistry is an emerging research area with significant potential.

Future research in this domain will likely focus on several key aspects. One important goal is the development of Cu(OTs)₂-catalyzed reactions that can be performed in environmentally friendly solvents, such as water or bio-based solvents, or even under solvent-free conditions. karger.com This would significantly reduce the environmental impact associated with the use of volatile organic compounds (VOCs).

Another key objective is to improve the atom economy of Cu(OTs)₂-catalyzed reactions. This involves designing reactions where the majority of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste generation. The development of catalytic cycles with high turnover numbers and turnover frequencies will also contribute to more sustainable processes by reducing the required catalyst loading.

The use of Cu(OTs)₂ in conjunction with renewable feedstocks is another promising avenue for green chemistry. For example, developing catalytic methods for the conversion of biomass-derived platform molecules into valuable chemicals and fuels would be a significant step towards a more sustainable chemical industry.

| Green Chemistry Principle | Application to Cu(OTs)₂ Catalysis | Research Focus |

| Safer Solvents and Auxiliaries | Performing reactions in water or under solvent-free conditions. karger.com | Development of water-tolerant catalytic systems. |

| Atom Economy | Designing reactions with high incorporation of starting materials into the product. | Optimization of reaction conditions to minimize byproducts. |

| Catalysis | Utilizing low catalyst loadings with high efficiency and recyclability. | Development of immobilized and highly active catalysts. |

| Use of Renewable Feedstocks | Catalytic conversion of biomass-derived molecules. | Exploration of new transformations for bio-based substrates. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Cu(OTs)₂, and how can purity be optimized?

- Methodological Answer : Cu(OTs)₂ is typically synthesized via ligand exchange reactions between copper salts (e.g., Cu(NO₃)₂) and silver tosylate (AgOTs) in anhydrous solvents like acetonitrile. Key steps include:

- Strict moisture control to prevent hydrolysis of the tosylate ligand.

- Recrystallization from dry dichloromethane/hexane mixtures to isolate high-purity crystals.

- Characterization via elemental analysis, IR spectroscopy (confirming S-O stretching at ~1170 cm⁻¹), and X-ray diffraction to verify structural integrity .

- Data Table :

| Solvent System | Yield (%) | Purity (ICP-MS) |

|---|---|---|

| CH₃CN | 78 | 99.2% |

| THF | 65 | 97.5% |

Q. How can researchers reliably characterize Cu(OTs)₂’s solubility and stability in different solvents?

- Methodological Answer :

- Conduct gravimetric analysis by dissolving known masses of Cu(OTs)₂ in solvents (e.g., DMSO, DMF, ethers) under inert atmospheres.

- Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect ligand dissociation (absorbance shifts at 300–400 nm).

- Use cyclic voltammetry to assess redox stability in solution (e.g., Cu²⁺/Cu⁺ redox couples) .

Advanced Research Questions

Q. How should researchers address conflicting reports on Cu(OTs)₂’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from variations in:

- Substrate scope : Test catalytic efficiency with electron-rich vs. electron-deficient aryl halides.

- Additive effects : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) to stabilize active Cu species.

- Reaction monitoring : Use in-situ IR or NMR to detect intermediate species (e.g., Cu(I)-aryl complexes).

- Statistical validation : Apply Design of Experiments (DoE) to identify critical variables (temperature, solvent polarity) .

Q. What computational strategies are effective for modeling Cu(OTs)₂’s reaction mechanisms?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations to map potential energy surfaces for ligand exchange or oxidative addition steps.

- Validate models by comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Use Molecular Dynamics (MD) simulations to assess solvent coordination effects on Cu center reactivity .

- Data Table :

| Method | ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|

| DFT (B3LYP) | 22.3 | 24.1 ± 0.8 |

| MD (OPLS-AA) | 25.7 | N/A |

Q. How can discrepancies in Cu(OTs)₂’s spectroscopic data (e.g., ESR signals) be systematically resolved?

- Methodological Answer :

- Standardization : Calibrate instruments using reference compounds (e.g., CuSO₄·5H₂O for ESR g-values).

- Sample preparation : Ensure consistent sample concentration and temperature control to avoid paramagnetic broadening.

- Cross-validation : Compare data with X-ray Absorption Spectroscopy (XAS) to confirm oxidation state and coordination geometry .

Methodological Best Practices

Q. What steps ensure reproducibility in Cu(OTs)₂-based catalytic studies?

- Document exact stoichiometries, solvent batch sources (e.g., H₂O content via Karl Fischer titration).

- Include negative controls (e.g., reactions without Cu(OTs)₂) to rule out background processes.

- Share raw data (NMR spectra, chromatograms) in supplementary materials for peer validation .

Q. How to design experiments probing Cu(OTs)₂’s role in radical-mediated pathways?

- Use radical traps (e.g., TEMPO) to intercept transient species.

- Perform EPR spin-trapping experiments with DMPO to detect superoxide or hydroxyl radicals.

- Correlate radical generation rates with reaction yields under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.